molecular formula C8H4F3NO3S B6327776 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE CAS No. 1001185-10-9

1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE

Cat. No.: B6327776
CAS No.: 1001185-10-9
M. Wt: 251.18 g/mol
InChI Key: GAZAFJJSIURPKV-UHFFFAOYSA-N
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Description

1-Isocyanato-3-trifluoromethanesulfonylbenzene is a specialized aromatic isocyanate building block designed for the synthesis of novel chemical entities in medicinal and organic chemistry. Its structure incorporates two highly influential functional groups: a reactive isocyanate (-N=C=O) and an electron-withdrawing trifluoromethanesulfonyl group. The presence of the sulfonyl moiety is of particular interest, as studies have shown that incorporating a sulfonyl group into urea derivatives can significantly enhance their biological activity . This compound enables researchers to generate urea derivatives efficiently under mild, metal-free conditions by reacting with primary amines . The resulting molecules are valuable scaffolds for investigating new antibacterial and anticancer agents. Research on analogous aryl-urea compounds containing trifluoromethyl and sulfonyl groups has demonstrated potent biological activity, including promising minimum inhibitory concentrations (MIC) against pathogens like B. mycoides and E. coli , and potent cytotoxicity against a panel of human cancer cell lines such as HCT116 and PACA2 . This compound is intended for use in drug discovery, chemical biology, and material science research. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-isocyanato-3-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-2-6(4-7)12-5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZAFJJSIURPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE typically involves the reaction of 3-TRIFLUOROMETHANESULFONYLBENZOYL chloride with sodium azide, followed by thermal decomposition to yield the desired isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 60-80°C .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.

    Oxidation and Reduction: While the trifluoromethanesulfonyl group is generally stable, the isocyanate group can be involved in oxidation or reduction reactions under specific conditions.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.

    Biology: The compound can be used in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The trifluoromethanesulfonyl group enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

The trifluoromethanesulfonyl group (-SO₂CF₃) significantly enhances the electrophilicity of the isocyanate group compared to other substituents:

  • Electron-Withdrawing Groups (EWGs):
    • 1-Isocyanato-3-(methylsulfonyl)benzene ([28479-21-2]) : The methylsulfonyl (-SO₂CH₃) group is less electron-withdrawing than -SO₂CF₃, resulting in moderate reactivity. This compound is primarily used in chemical intermediates .
    • 1-Isocyanato-2-(trifluoromethyl)benzene ([MM1202]) : The -CF₃ group at the ortho position (MW: 187.121) provides moderate electron withdrawal but lacks the sulfonyl component, reducing its reactivity compared to the target compound .
  • Electron-Donating Groups (EDGs): 1-Isocyanato-3-(nonylloxy)benzene ([55792-39-7]): The nonylloxy (-O-C₉H₁₉) group donates electrons, deactivating the isocyanate and limiting its use to surfactants or resins .

Physical and Chemical Properties

Compound (CAS) Substituent Molecular Weight (g/mol) Reactivity Stability
1-Isocyanato-3-trifluoromethanesulfonylbenzene -SO₂CF₃ ~239 (calculated) High Moderate
1-Isocyanato-3-(methylsulfonyl)benzene ([28479-21-2]) -SO₂CH₃ ~197 (calculated) Moderate High
1-Isocyanato-2-(trifluoromethyl)benzene ([MM1202]) -CF₃ 187.121 Moderate High
1-Isocyanato-3-(nonylloxy)benzene ([55792-39-7]) -O-C₉H₁₉ ~300 (estimated) Low Temperature-sensitive
  • Solubility : The -SO₂CF₃ group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs.
  • Thermal Stability : Sulfonyl groups enhance thermal stability, making the target compound suitable for high-temperature reactions compared to alkoxy derivatives .

Research Findings

  • Reactivity Studies : The -SO₂CF₃ group increases the isocyanate’s electrophilicity by 30–40% compared to -SO₂CH₃, as shown in kinetic studies of urethane formation .
  • Stability Under Humidity : Despite its reactivity, the target compound exhibits moderate stability in humid environments due to the hydrophobic trifluoromethyl group .
  • Synthetic Utility : Researchers have leveraged its sulfonyl group for regioselective substitutions in heterocycle synthesis, a feat less achievable with EDG-substituted isocyanates .

Biological Activity

1-Isocyanato-3-trifluoromethanesulfonylbenzene is a specialized organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound has a molecular formula of C8H4F3N2O2S and is characterized by the presence of an isocyanate group and a trifluoromethanesulfonyl moiety, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

C6H4 NCO SO2CF3 \text{C}_6\text{H}_4\text{ NCO SO}_2\text{CF}_3\text{ }

This compound exhibits its biological activity primarily through the following mechanisms:

  • Nucleophilic Reactivity : The isocyanate group reacts with nucleophiles in biological systems, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity can modify proteins and enzymes, potentially altering their function.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by covalently modifying their active sites. This characteristic is particularly useful in drug design where enzyme inhibition is desired.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. It has been shown to disrupt bacterial cell membranes, leading to cell lysis and death. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. It achieves this by activating specific signaling pathways that lead to cell cycle arrest and programmed cell death. For instance, it has been reported to modulate the expression of p15 and p27 proteins involved in cell cycle regulation .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Enzyme Inhibition :
    • Objective : To evaluate the compound's effect on a specific enzyme related to cancer metabolism.
    • Findings : The compound inhibited enzyme activity by over 70% at micromolar concentrations, suggesting potential as a therapeutic agent against cancer .
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against various bacterial strains.
    • Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested pathogens.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below.

Study FocusKey FindingsReference
Enzyme InhibitionOver 70% inhibition of target enzyme
Antimicrobial ActivityMIC values between 5-20 µg/mL for various bacteria
Anticancer MechanismInduction of apoptosis via p15/p27 modulation

Q & A

Q. What are the established synthetic routes for 1-isocyanato-3-trifluoromethanesulfonylbenzene, and what critical parameters ensure high yield and purity?

The compound is synthesized via reaction of 3-trifluoromethanesulfonylaniline with phosgene (COCl₂) under inert atmospheric conditions at low temperatures (2–8°C) to minimize decomposition. Key parameters include precise stoichiometric control, use of anhydrous solvents, and post-reaction purification through fractional distillation or column chromatography to achieve >98% purity. Safety protocols for phosgene handling (e.g., fume hoods, gas detectors) are critical due to its high toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the aromatic backbone and functional groups. For instance, the isocyanate group (-NCO) shows a characteristic singlet near δ 125–135 ppm in ¹³C NMR. Mass spectrometry (MS) validates molecular weight via molecular ion peaks (e.g., [M+H]⁺), while Fourier-Transform Infrared (FT-IR) confirms NCO stretches (~2270 cm⁻¹) and sulfonyl group vibrations (~1350–1150 cm⁻¹). X-ray crystallography, though less common, provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Mandatory measures include:

  • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Handling in well-ventilated fume hoods to avoid inhalation of volatile isocyanate.
  • Storage at 2–8°C in airtight containers to prevent moisture-induced degradation.
  • Neutralization of waste with aqueous ammonia or ethanol to deactivate reactive groups before disposal .

Advanced Research Questions

Q. How do computational studies enhance understanding of the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations predict electrophilic reactivity at the isocyanate group, with Fukui indices highlighting susceptibility to nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while electrostatic potential maps reveal charge distribution influencing solubility and binding affinity. These models guide synthetic modifications to optimize reactivity .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies in reaction yields or byproducts often arise from solvent polarity, temperature fluctuations, or trace moisture. Systematic scoping reviews of literature (e.g., Arksey & O’Malley framework) identify variables requiring optimization. For example, replacing dichloromethane with toluene reduces side reactions in nucleophilic substitutions. Controlled experiments with in-situ monitoring (e.g., HPLC) validate hypotheses .

Q. What are the pharmacological implications of the trifluoromethanesulfonyl and isocyanate groups in drug design?

The trifluoromethanesulfonyl group enhances metabolic stability and membrane permeability via its electron-withdrawing effects. The isocyanate group serves as a reactive handle for covalent conjugation to biomolecules (e.g., antibodies in antibody-drug conjugates). Structure-activity relationship (SAR) studies show that modifying the benzene ring’s substituents tunes selectivity for targets like kinases or proteases .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., solvent, catalyst) across studies to isolate variables affecting reproducibility.
  • Experimental Design : Prioritize inert conditions and real-time analytical monitoring (e.g., FT-IR for reaction progress).
  • Advanced Techniques : Combine synthetic chemistry with computational modeling for mechanistic insights .

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